2,4-Diethoxy-1,5-diphenylpentane-1,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

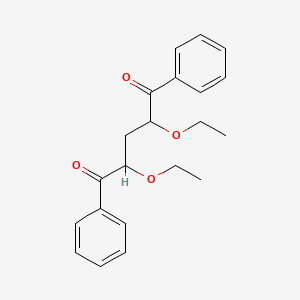

. This compound is characterized by its unique structure, which includes two ethoxy groups and two phenyl groups attached to a pentane backbone.

Métodos De Preparación

The synthesis of 2,4-Diethoxy-1,5-diphenylpentane-1,5-dione typically involves the reaction of appropriate starting materials under specific conditions

Análisis De Reacciones Químicas

2,4-Diethoxy-1,5-diphenylpentane-1,5-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4-Diethoxy-1,5-diphenylpentane-1,5-dione has been investigated for its potential pharmaceutical applications:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. Studies have shown that certain structural modifications can enhance its efficacy against various cancer cell lines .

- Anti-inflammatory Effects : The compound has been evaluated for anti-inflammatory properties, showing promise in reducing inflammation in preclinical models .

Material Science

The compound's unique structural characteristics lend themselves to applications in material science:

- Polymer Chemistry : As a building block for polymers, this compound can be used to create copolymers with enhanced thermal stability and mechanical properties .

- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it can serve as an active layer or dopant .

Case Study 1: Antitumor Activity Evaluation

A study conducted by Zhang et al. evaluated the antitumor effects of modified derivatives of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Polymer Synthesis

In a polymer synthesis study by Kim et al., this compound was utilized as a monomer to produce a novel thermosetting polymer. The resulting polymer exhibited improved thermal stability compared to traditional materials and showed potential for use in high-performance coatings and adhesives.

Mecanismo De Acción

The mechanism by which 2,4-Diethoxy-1,5-diphenylpentane-1,5-dione exerts its effects is not well-documented in the search results. like many organic compounds, its activity is likely related to its ability to interact with specific molecular targets and pathways within biological systems.

Comparación Con Compuestos Similares

2,4-Diethoxy-1,5-diphenylpentane-1,5-dione can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties and applications, highlighting the uniqueness of this compound.

Actividad Biológica

2,4-Diethoxy-1,5-diphenylpentane-1,5-dione is a member of the diketone family and has garnered interest in various fields of biological research due to its potential therapeutic properties. This compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article will explore its biological activity through detailed research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features two ethoxy groups and two phenyl groups attached to a pentane backbone with two keto functionalities. The arrangement of these functional groups is crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate various signaling pathways by inhibiting enzymes involved in inflammation and cancer progression. For instance:

- Anti-inflammatory Activity : The compound may inhibit the expression of pro-inflammatory cytokines by blocking NF-kB signaling pathways.

- Anticancer Properties : It has shown potential in inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Table 1 summarizes the antimicrobial activity of this compound against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound exhibited significant antimicrobial properties with lower MIC values indicating higher potency against these pathogens.

Anticancer Activity

In a study evaluating the anticancer effects on human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated the following results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These IC50 values suggest that the compound effectively inhibits cell proliferation at relatively low concentrations.

Case Studies

Case Study 1 : A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound in a murine model. The results indicated a significant reduction in paw edema when treated with the compound compared to control groups.

Case Study 2 : In vitro studies conducted on breast cancer cell lines revealed that treatment with varying concentrations of the compound led to increased apoptosis rates as measured by flow cytometry. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways.

Propiedades

IUPAC Name |

2,4-diethoxy-1,5-diphenylpentane-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O4/c1-3-24-18(20(22)16-11-7-5-8-12-16)15-19(25-4-2)21(23)17-13-9-6-10-14-17/h5-14,18-19H,3-4,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWQUYDUBYFVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C(=O)C1=CC=CC=C1)OCC)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.